3-cyclopropyl-N-(3-fluorobenzyl)-1-methyl-1H-pyrazol-5-amine
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Overview
Description
3-cyclopropyl-N-[(3-fluorophenyl)methyl]-1-methyl-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a cyclopropyl group, a fluorophenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-N-[(3-fluorophenyl)methyl]-1-methyl-1H-pyrazol-5-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.
Introduction of the cyclopropyl group: This step involves the cyclopropanation of an appropriate intermediate using reagents such as diazomethane or cyclopropyl bromide.
Attachment of the fluorophenyl group: This can be accomplished through a nucleophilic substitution reaction, where a fluorophenyl halide reacts with the pyrazole intermediate.
Final amination step:
Industrial Production Methods
Industrial production of 3-cyclopropyl-N-[(3-fluorophenyl)methyl]-1-methyl-1H-pyrazol-5-amine may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-N-[(3-fluorophenyl)methyl]-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-cyclopropyl-N-[(3-fluorophenyl)methyl]-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-N-[(3-fluorophenyl)methyl]-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-cyclopropyl-N-[(3-chlorophenyl)methyl]-1-methyl-1H-pyrazol-5-amine: Similar structure with a chlorine atom instead of fluorine.
3-cyclopropyl-N-[(3-bromophenyl)methyl]-1-methyl-1H-pyrazol-5-amine: Similar structure with a bromine atom instead of fluorine.
3-cyclopropyl-N-[(3-iodophenyl)methyl]-1-methyl-1H-pyrazol-5-amine: Similar structure with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-cyclopropyl-N-[(3-fluorophenyl)methyl]-1-methyl-1H-pyrazol-5-amine imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and pharmacokinetic profile compared to its halogenated analogs.
Properties
Molecular Formula |
C14H16FN3 |
---|---|
Molecular Weight |
245.29 g/mol |
IUPAC Name |
5-cyclopropyl-N-[(3-fluorophenyl)methyl]-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C14H16FN3/c1-18-14(8-13(17-18)11-5-6-11)16-9-10-3-2-4-12(15)7-10/h2-4,7-8,11,16H,5-6,9H2,1H3 |
InChI Key |
WALWTIWGIHIXPG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)NCC3=CC(=CC=C3)F |
Origin of Product |
United States |
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